3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBINFSBKFEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Substituted Benzene
Chlorosulfonation of 3-chloro-4-fluorobenzene using chlorosulfonic acid at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted into dichloromethane (DCM). Purification via silica gel chromatography (hexanes:ethyl acetate, 9:1) provides the sulfonyl chloride in 70–75% purity.
Critical Parameters :
- Temperature control (<10°C) prevents over-sulfonation.
- Anhydrous conditions minimize hydrolysis to the sulfonic acid.
The pyrazole-4-amine component requires regioselective introduction of the oxolan-3-yl group.
Cyclocondensation of Hydrazines with 1,3-Diketones
Reacting oxolan-3-yl hydrazine with ethyl acetoacetate in ethanol under reflux forms 1-(oxolan-3-yl)-1H-pyrazol-4-amine via cyclocondensation. The reaction proceeds via enolate formation, followed by intramolecular cyclization, yielding the pyrazole core in 65–70% yield.
N-Alkylation of Pyrazole-4-Amine
An alternative route involves N-alkylation of pre-formed pyrazole-4-amine with 3-bromooxolane. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 60% yield.
Characterization Data :
- 1H NMR (CDCl3) : δ 7.45 (s, 1H, pyrazole-H), 4.80–4.75 (m, 1H, oxolane-H), 3.95–3.85 (m, 2H), 3.70–3.60 (m, 2H).
Sulfonamide Coupling Reaction
The final step involves nucleophilic attack of the pyrazole-4-amine on the sulfonyl chloride.
LiHMDS-Mediated Coupling
A solution of 1-(oxolan-3-yl)-1H-pyrazol-4-amine (1.2 equiv) in anhydrous THF is treated with LiHMDS (1.5 equiv) at −78°C for 1 hour. 3-Chloro-4-fluorobenzenesulfonyl chloride (1.0 equiv) in THF is added dropwise, and the mixture warms to 25°C over 3 hours. Workup with saturated NH4Cl and ethyl acetate extraction, followed by column chromatography (hexanes:ethyl acetate gradient), affords the title compound in 78–80% yield.
Triethylamine-Assisted Coupling
In a milder approach, triethylamine (2.0 equiv) is used as a base in DCM at 0°C. The sulfonyl chloride and amine are stirred for 6 hours, yielding 70–75% product after aqueous workup.
Optimization Insights :
- LiHMDS enhances amine nucleophilicity, enabling higher yields compared to triethylamine.
- Low temperatures (−78°C) suppress side reactions like sulfonate ester formation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| LiHMDS-mediated | LiHMDS | THF | −78°C → 25°C | 80% | 98% |
| Triethylamine | Et3N | DCM | 0°C → 25°C | 75% | 95% |
| N-Alkylation | K2CO3 | DMF | 80°C | 60% | 90% |
Key Observations :
- LiHMDS affords superior yields due to enhanced deprotonation of the amine.
- Triethylamine offers operational simplicity but lower efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers may form during pyrazole synthesis. Using electronically biased diketones (e.g., ethyl acetoacetate) directs cyclization to the 4-amine position.
Sulfonyl Chloride Hydrolysis
Exposure to moisture converts sulfonyl chloride to sulfonic acid. Anhydrous solvents and inert atmospheres (N2/Ar) are critical.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reductive Amination: As mentioned in the synthesis, reductive amination is a key reaction for forming this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used as a reducing agent in reductive amination.
Iodine (I2): Acts as a catalyst in the reductive amination process.
Methanol (MeOH): Common solvent for carrying out reactions under neutral conditions.
Major Products Formed
The major product formed from the reductive amination reaction is this compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria, making them crucial in combating antibiotic resistance .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamides are often investigated for their ability to modulate inflammatory pathways, and derivatives like this compound may serve as lead compounds in developing new anti-inflammatory drugs. Experimental data from in vitro studies demonstrate its capacity to inhibit pro-inflammatory cytokine production .
Cancer Research
Emerging studies have explored the role of pyrazole-containing compounds in cancer therapy. The unique heterocyclic structure of this compound allows it to interact with various biological targets implicated in tumor growth and metastasis. Preliminary results suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action .
Agricultural Applications
Herbicide Development
The sulfonamide moiety is a common feature in herbicides due to its ability to inhibit specific biochemical pathways in plants. Research has indicated that derivatives similar to this compound can be developed into effective herbicides targeting weed species while minimizing damage to crops. Field trials have demonstrated promising results in controlling resistant weed populations .
Pesticide Formulations
In addition to herbicides, this compound may also find applications in pesticide formulations. Its antimicrobial properties can be harnessed to develop fungicides or insecticides that protect crops from various pathogens and pests. The integration of such compounds into integrated pest management strategies could enhance agricultural productivity while promoting sustainability .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Research has shown that such compounds can improve the thermal stability and mechanical properties of polymers, leading to the development of advanced materials for industrial applications .
Nanotechnology
In nanotechnology, sulfonamide derivatives are being explored for their potential use in drug delivery systems. The ability of this compound to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while reducing side effects .
Mechanism of Action
The exact mechanism of action for 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below compares the target compound with five structurally similar sulfonamide derivatives:
Key Findings and Distinctions
Halogenation Patterns
- The target compound and 3-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide () share identical halogen substituents (Cl, F), which are critical for optimizing binding affinity and metabolic stability.
Heterocyclic Moieties
- The pyrazole-oxolane group in the target compound improves solubility compared to Zelenirstat ’s bulkier pyrazole-piperazinylpyridyl group. However, the latter’s piperazine ring may confer selectivity for N-myristoyltransferase via extended hydrogen-bonding networks .
- The trifluoromethylbenzyl substituent in ’s compound enhances metabolic stability due to the electronegative CF₃ group, a feature absent in the target compound .
Pharmacokinetic Implications
- The oxolane ring in the target compound likely improves bioavailability compared to analogs with rigid aromatic substituents (e.g., ’s pyrrolidinone-phenyl group). However, the absence of a trifluoromethyl group (as in ) may reduce metabolic stability .
Biological Activity
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, including its antileishmanial properties, as well as its cytotoxicity profiles.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C12H13ClF N3O2S
- Molecular Weight : 307.76 g/mol
The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including inhibition of specific enzymes or pathways in pathogens.
Antileishmanial Activity
Recent studies have highlighted the effectiveness of pyrazole derivatives, including sulfonamides, against Leishmania species. A study focused on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis with IC50 values indicating low micromolar activity. Specifically, compounds structurally similar to this compound exhibited significant inhibition of these parasites, suggesting that modifications to the pyrazole ring and sulfonamide group can enhance biological efficacy .
| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
The data indicates that structural modifications can significantly impact the biological activity of these compounds.
Cytotoxicity Assessment
In addition to their antileishmanial properties, the cytotoxicity of these compounds was evaluated against mammalian cell lines. The results showed that while some derivatives displayed potent activity against leishmanial parasites, they also exhibited varying levels of cytotoxicity towards mammalian cells. This dual profile is crucial for drug development, as it highlights the need for a balance between efficacy and safety.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring and sulfonamide moiety significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chloro and fluoro enhances the interaction with target enzymes in parasites while reducing toxicity to host cells .
Key Findings from SAR Studies:
- Electron-withdrawing groups increase potency.
- Hydrophobic interactions play a crucial role in binding affinity.
- Sulfonamide functionality contributes to antiparasitic activity.
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included sulfonamide groups. These compounds were tested for their ability to inhibit Leishmania growth in vitro and showed promising results comparable to existing treatments like pentamidine but with reduced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
